molecular formula C14H19FN2O2 B15239339 Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B15239339
M. Wt: 266.31 g/mol
InChI Key: ABMWQTWKPOPMIO-QWHCGFSZSA-N
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Description

Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzyl carbamate group at position 1, a fluorine atom at position 3, and a methylamino group at position 4 in the cis configuration. The fluorine atom enhances metabolic stability and bioavailability, while the methylamino group may influence receptor binding and solubility .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1

InChI Key

ABMWQTWKPOPMIO-QWHCGFSZSA-N

Isomeric SMILES

CN[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of benzylamine with cis-3-fluoro-4-(methylamino)piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine Substitution: The 3-fluoro substituent in the target compound and analogs (e.g., ) enhances metabolic stability and electronegativity compared to non-fluorinated analogs like and .
  • Methylamino vs.
  • Sulfonate vs. Carbamate Groups: The methylsulfonyloxy group in serves as a leaving group, making it useful in nucleophilic substitution reactions, whereas the target compound’s methylamino group is more stable .

Biological Activity

Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on a review of current literature and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a fluorine atom and a methylamino group, which are critical for its biological activity. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Fluorination : Introduction of the fluorine atom via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
  • Esterification : The final step involves esterification with benzyl alcohol to yield the desired compound.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinities due to their electronegative nature, which can stabilize interactions with target proteins.
  • Receptor Modulation : The methylamino group may enhance the compound's ability to interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways in the central nervous system.

Research Findings

Recent studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Activity : Research has shown that structurally similar compounds exhibit moderate to good antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Inflammation Studies : In vivo studies have indicated that compounds with similar structures can modulate inflammatory responses. For example, testing in lupus disease models demonstrated significant changes in cytokine levels following treatment with related compounds .

Case Studies

Several case studies highlight the biological activity of benzyl derivatives:

  • Study on Fluorinated Compounds : A study indicated that introducing a fluorine atom significantly increased the potency of certain drugs in inhibiting 5-hydroxytryptamine (5-HT) uptake, suggesting that such modifications could enhance therapeutic efficacy .
  • Lupus Disease Model : In experiments involving lupus-prone mice, treatment with related compounds resulted in reduced auto-antibody titers, indicating potential benefits in autoimmune conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring, fluorine, methylaminoPotential enzyme inhibition, receptor modulation
tert-Butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylatePiperidine ring, tert-butyl groupUsed as a building block in drug synthesis
1-Cbz-3-fluoro-4-methylaminopiperidineSimilar piperidine structureStudied for effects of fluorine substitution on biological activity

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